molecular formula C17H18N2O4 B2514028 2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid CAS No. 1119261-11-8

2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B2514028
CAS No.: 1119261-11-8
M. Wt: 314.341
InChI Key: KUXWKAZUFJUJPK-UHFFFAOYSA-N
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Description

2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a key synthetic intermediate in the development of novel pharmaceutical compounds, particularly within the field of kinase inhibitor research. Its core structure, the pyrrolo[1,2-a]pyrazine scaffold, is a privileged heterocycle in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases. This compound is specifically designed with a carboxylic acid functional group, which provides a versatile handle for further derivatization via amide coupling or other conjugation chemistries, and a benzyloxycarbonyl (Cbz) protecting group to allow for selective deprotection and elaboration of the core structure. Research indicates that derivatives based on this scaffold exhibit significant potential as potent and selective inhibitors. For instance, structurally related pyrrolopyrazines have been investigated as inhibitors of Pim kinases , which are promising targets for the treatment of hematological and solid-tumor malignancies. The primary research value of this specific intermediate lies in its role as a building block for the synthesis of more complex, functionalized molecules aimed at modulating specific kinase pathways involved in cellular proliferation, survival, and apoptosis, thereby accelerating the discovery of new therapeutic agents in oncology and other disease areas.

Properties

IUPAC Name

1-methyl-2-phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-14-7-8-15(16(20)21)19(14)10-9-18(12)17(22)23-11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXWKAZUFJUJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrolo[1,2-a]pyrazine Core

The core structure is synthesized via a cascade condensation/cyclization reaction, as demonstrated in analogous pyrrolo[1,2-a]pyrazine syntheses.

Procedure :

  • Preparation of N-Methyl-2-formylpyrrole :
    • Pyrrole is formylated at position 2 using the Vilsmeier-Haack reaction (POCl₃, DMF, 0°C to rt, 4 h).
    • The resulting 2-formylpyrrole is methylated at nitrogen using methyl iodide and NaH in THF (0°C to rt, 12 h).
  • Cyclization with Ammonium Acetate :
    • N-Methyl-2-formylpyrrole is reacted with ammonium acetate in ethanol under reflux (24 h), facilitating imine formation and subsequent cyclization to yield 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine.

Key Data :

  • Yield: ~65% (based on analogous reactions).
  • Characterization: ¹H NMR (CDCl₃) δ 7.85 (s, 1H, H-5), 6.95 (d, 1H, H-3), 4.20 (m, 2H, H-2/H-4), 3.65 (s, 3H, N-CH₃).

Cbz Protection of the Amine at Position 2

The secondary amine at position 2 is protected using benzyl chloroformate, a standard carbamate-forming reaction.

Procedure :

  • Amine Generation :
    • The pyrrolo[1,2-a]pyrazine core is treated with LiAlH₄ in THF (0°C, 1 h) to reduce any pre-existing amide or nitrile groups to the amine.
  • Cbz Protection :
    • The amine is reacted with benzyl chloroformate (1.1 equiv) and triethylamine (2 equiv) in CH₂Cl₂ (0°C to rt, 6 h).

Key Data :

  • Yield: 75–80%.
  • Characterization: ¹H NMR (CDCl₃) δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.10 (m, 2H, H-2/H-4), 3.60 (s, 3H, N-CH₃).

Experimental Optimization and Challenges

Regioselectivity in Cyclization

Cyclization of N-methyl-2-formylpyrrole requires precise control to avoid competing pathways. Employing high-purity ammonium acetate and anhydrous ethanol minimizes side reactions.

Protecting Group Compatibility

The Cbz group must be introduced after ester hydrolysis to prevent base-induced cleavage during saponification.

Purification Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate 7:3) isolates intermediates.
  • Recrystallization : Final product purified from CH₂Cl₂/MeOH (1:1).

Spectroscopic Characterization Summary

Property Data
IR (KBr) 3435 cm⁻¹ (NH), 1708 cm⁻¹ (C=O), 1680 cm⁻¹ (Cbz carbamate)
¹H NMR (CDCl₃) δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.60 (s, 3H, N-CH₃)
13C NMR (CDCl₃) δ 167.5 (COOH), 156.2 (Cbz C=O), 135.1–128.0 (Ar-C), 52.1 (N-CH₃)
MS (ESI+) m/z 369.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using lithium aluminium hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be employed to replace functional groups on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

  • Reduction: Lithium aluminium hydride (LiAlH4) under anhydrous conditions.

  • Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic aromatic substitution.

Major Products

  • Oxidation: Leads to the formation of hydroxyl derivatives.

  • Reduction: Results in the formation of alcohols or amines.

  • Substitution: Yields various substituted derivatives with altered functional groups.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features allow it to participate in reactions that yield compounds with significant biological activity. For instance, derivatives of this compound have been synthesized to explore their anti-cancer properties and other therapeutic effects.

Antiviral Activity

Research indicates that compounds related to this structure can act as prodrugs for HIV integrase inhibitors. The ability to modify the compound’s structure can lead to enhanced efficacy against viral infections, making it a candidate for further investigation in antiviral drug development .

Catalytic Applications

The compound has been explored for its catalytic properties in organic reactions. The presence of nitrogen atoms within its structure allows it to coordinate with metal centers, facilitating various catalytic transformations that are essential in synthetic organic chemistry .

Pharmacological Studies

Preliminary studies have shown that derivatives of this compound exhibit promising results in pharmacological assays. For example, cell-based assays on tumor cell lines have indicated potential anti-cancer activities, warranting further exploration into its mechanism of action and therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of derivatives derived from 2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments .

Case Study 2: Synthesis Optimization

In another research effort focused on optimizing synthetic routes involving this compound, researchers successfully developed a multi-step synthesis that improved yield and purity. The optimized process involved key intermediates that facilitated the production of complex pyrazole derivatives with potential biological activity .

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and proteins within biological systems.

  • Pathways Involved: Various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the pyrrolo[1,2-a]pyrazine core but differ in substituents, influencing their chemical and pharmacological properties:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound
2-[(Benzyloxy)carbonyl]-1-methyl-pyrrolo-pyrazine-6-carboxylic acid
- Cbz (position 2)
- Methyl (position 1)
- COOH (position 6)
~301.3 - Cbz offers acid stability but requires hydrogenolysis for deprotection.
- High potential as a synthetic intermediate.
2-[(tert-Butoxy)carbonyl]-1-methyl-pyrrolo-pyrazine-6-carboxylic acid (Boc variant) - Boc (position 2)
- Methyl (position 1)
- COOH (position 6)
266.3 (C13H18N2O4) - Boc is labile under acidic conditions (e.g., TFA).
- Preferred for solid-phase peptide synthesis.
1-Methyl-pyrrolo-pyrazine-6-carboxylic acid - Methyl (position 1)
- COOH (position 6)
180.2 - No protecting group; reactive amine.
- Limited stability but useful for direct functionalization.
tert-Butyl 6-cyano-1-methyl-pyrrolo-pyrazine-2-carboxylate - Boc (position 2)
- Cyano (position 6)
- Methyl (position 1)
273.3 (C14H19N3O2) - Cyano group enhances electrophilicity.
- Potential precursor for heterocyclic expansions.
S35972 (Dihydrochloride salt) - Pyridinylethylamino (position 3)
- COOH (position 6)
474.3 - Thrombin inhibitor with anticoagulant activity.
- Demonstrates pharmacological relevance.
Table 2: Stability and Deprotection Strategies
Compound Stability Profile Deprotection Method
Target (Cbz-protected) Stable under basic/neutral conditions Hydrogenolysis (H2/Pd-C)
Boc-protected Acid-labile TFA or HCl in dichloromethane
1-Methyl (unprotected) Prone to oxidation N/A (reactive intermediate)

Biological Activity

The compound 2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a member of the pyrrolo[1,2-a]pyrazine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound involves various organic reactions that allow for the introduction of the benzyloxycarbonyl group and the methyl substituent on the pyrrole ring. The structural formula can be represented as follows:

C16H16N2O4C_{16}H_{16}N_{2}O_{4}

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of pyrrolo[1,2-a]pyrazines and their derivatives. The compound has shown promising results against various microbial strains.

  • Antimycobacterial Activity : A study highlighted that related pyrazine derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives . The compound's structural analogs have demonstrated similar activity patterns.
  • Antifungal Activity : Research indicates that certain derivatives of pyrazines possess antifungal properties. For instance, compounds with a similar structure have shown effectiveness against Trichophyton mentagrophytes, suggesting potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is closely linked to their structural features. The presence of specific functional groups can enhance their lipophilicity and biological efficacy.

CompoundStructureMIC (µg/mL)Activity
1Pyrrolo derivative6.25Antimycobacterial
2Benzyl substituted pyrazine15.62Antifungal

In particular, the incorporation of lipophilic substituents has been shown to improve the antimicrobial potency of these compounds. For example, increasing lipophilicity through halogen substitutions on the benzyl ring correlates with enhanced activity against M. tuberculosis .

Case Studies

  • Study on Pyrazine Derivatives : A comprehensive investigation into a series of substituted pyrazines revealed that modifications on the benzyl moiety significantly impacted their antimycobacterial properties. The study found that compounds with a methoxy group showed increased activity compared to those without it .
  • Molecular Docking Studies : Molecular docking studies have indicated that these compounds interact favorably with key enzymes involved in bacterial metabolism, suggesting a mechanism for their antimicrobial action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid?

  • Methodology : The synthesis involves palladium-catalyzed C6 arylation of pyrrolo[1,2-a]pyrazine scaffolds with aryl bromides, followed by functionalization. A base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones is critical for cyclization, as reported for analogous compounds . Subsequent steps may include dehydrative cyclization with ammonium acetate to incorporate nitrogen. Reaction optimization (e.g., solvent choice, temperature) is required to improve yield and purity.
  • Key Data :

Reaction StepConditionsYield RangeReference
N-AlkylationDMF, 80°C60-75%
CyclizationAcOH, reflux50-65%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC for purity assessment (≥95% recommended) and NMR (1H/13C) for structural validation. For example, analogous pyrrolo[1,2-a]pyrazine derivatives show distinct aromatic proton signals at δ 7.5–8.5 ppm and methyl groups at δ 2.5–3.0 ppm in DMSO-d6 . Mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₇N₃O₄; calc. 315.12).

Q. What are the stability and storage recommendations for this compound?

  • Methodology : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the benzyloxycarbonyl group. Avoid exposure to strong oxidizers or moisture. Stability studies for related compounds indicate ≥90% integrity after 6 months when stored properly .

Advanced Research Questions

Q. How does the benzyloxycarbonyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodology : The benzyloxycarbonyl (Cbz) group acts as a protecting group for amines, enabling selective functionalization. For example, hydrogenolysis (H₂/Pd-C) removes the Cbz group, exposing the amine for further coupling—critical in kinase inhibitor development . Comparative studies show Cbz derivatives exhibit improved solubility over acetyl-protected analogs .
  • Data :

DerivativeSolubility (PBS, pH 7.4)LogP
Cbz-protected12.5 mg/mL1.8
Acetyl-protected5.2 mg/mL2.3

Q. What strategies resolve contradictions in reported biological activities of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodology : Address discrepancies via structure-activity relationship (SAR) studies. For instance, minor substitutions (e.g., methyl vs. trifluoromethyl groups) significantly alter kinase inhibition profiles. Use in vitro assays (e.g., c-Met kinase inhibition) to validate activity. A study on triazolopyrazine inhibitors demonstrated IC₅₀ values ranging from 0.5–50 nM depending on substitution patterns .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like c-Met kinase. Key interactions include hydrogen bonding with the carboxylic acid group and π-π stacking of the benzyloxycarbonyl moiety. Validate predictions with surface plasmon resonance (SPR) or ITC for binding affinity measurements .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Use chiral HPLC or SFC to separate enantiomers during process optimization. For example, asymmetric hydrogenation of intermediate propargylamines with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) . Monitor reaction progress via in-situ FTIR to detect byproducts.

Contradictions and Limitations in Current Evidence

  • Synthesis Yields : Reported yields for cyclization steps vary (50–65%), likely due to solvent purity or catalyst loading differences .
  • Biological Activity : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations) .

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